CX21 CX21 Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) is an air-stable, well-defined palladium N-heterocyclic carbene complex, which can efficiently catalyze α-arylation of ketones.

Brand Name: Vulcanchem
CAS No.: 478980-03-9
VCID: VC0039964
InChI:
SMILES:
Molecular Formula: C30H41ClN2Pd
Molecular Weight: 571.53

CX21

CAS No.: 478980-03-9

Cat. No.: VC0039964

Molecular Formula: C30H41ClN2Pd

Molecular Weight: 571.53

* For research use only. Not for human or veterinary use.

CX21 - 478980-03-9

Specification

CAS No. 478980-03-9
Molecular Formula C30H41ClN2Pd
Molecular Weight 571.53

Introduction

Chemical Structure and Properties

CX21 is characterized by a specific molecular architecture that contributes to its exceptional catalytic activity. The compound consists of a palladium metal center coordinated with an N-heterocyclic carbene (NHC) ligand, an allyl group, and a chloride ion. This structural arrangement provides stability while maintaining high reactivity under various reaction conditions.

Physical and Chemical Properties

The physical and chemical properties of CX21 have been well-documented across multiple sources, providing a clear understanding of its characteristics as summarized in Table 1 below.

ParameterValue
Chemical FormulaC30H41ClN2Pd
Empirical Formula[(IPr)Pd(allyl)Cl]
Molecular Weight571.53 g/mol
CAS Number478980-03-9
Melting Point>300 °C
Physical StateCrystalline solid
MetalPalladium (Pd)
Theoretical Metal Content19%

The compound features a palladium metal center coordinated with an N-heterocyclic carbene ligand derived from 1,3-bis(2,6-diisopropylphenyl)imidazole (IPr), along with allyl and chloro ligands . This specific coordination environment provides CX21 with remarkable stability in air while maintaining high catalytic activity.

Structural Characteristics

The structural framework of CX21 involves a complex arrangement where the bulky N-heterocyclic carbene ligand provides steric protection to the palladium center. The diisopropylphenyl groups on the NHC ligand create a protective pocket around the metal, enhancing the catalyst's stability while still allowing substrate access to the active site. The allyl ligand provides additional electronic stabilization through π-coordination to the palladium center .

The SMILES notation for CX21 is represented as "[CH2][CH][CH2].CC(C)c1cccc(C(C)C)c1N2C=CN(C2[Pd]Cl)c3c(cccc3C(C)C)C(C)C," which encodes its complex three-dimensional structure . This structural arrangement contributes significantly to its effectiveness as a catalyst in various organic transformations.

Applications in Organic Synthesis

CX21 has demonstrated remarkable versatility as a catalyst in numerous organic transformations. Its applications span multiple reaction types, making it a valuable tool in both academic research and industrial chemical synthesis.

Oxidation Reactions

One of the most notable applications of CX21 is in the palladium-catalyzed anaerobic oxidation of secondary alcohols under mild reaction conditions. Research published in the Journal of Organic Chemistry in 2011 demonstrated that CX21 efficiently catalyzes this transformation with high selectivity and under milder conditions than traditional oxidation methods . The catalyst also enables one-pot oxidation and α-ketone arylation of secondary alcohols, streamlining synthetic routes to complex ketone derivatives .

Cross-Coupling Reactions

CX21 excels in various cross-coupling reactions, which are fundamental transformations in organic synthesis:

Buchwald-Hartwig Amination

CX21 catalyzes Buchwald-Hartwig amination reactions efficiently, even at room temperature . This ability to operate under mild conditions is particularly valuable for the synthesis of sensitive nitrogen-containing compounds. The catalyst's performance in this reaction was documented in the Journal of the American Chemical Society in 2006, highlighting its superiority over many traditional catalysts .

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, a crucial method for carbon-carbon bond formation, is effectively catalyzed by CX21. Studies have shown that the catalyst facilitates these transformations with high turnover numbers and broad substrate scope . This application has significant implications for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Other Synthetic Applications

Beyond oxidation and cross-coupling reactions, CX21 has demonstrated efficacy in several other synthetic applications:

  • α-Arylation of propiophenone, as reported in Organic Letters in 2002

  • Intramolecular arylamination in the total synthesis of cryptocarya alkaloids, documented in Synlett in 2003

  • Dehalogenation reactions, as described in the Journal of Organic Chemistry in 2004

ApplicationReferenceKey Findings
Anaerobic oxidation of secondary alcoholsJ. Org. Chem. 2011, 76, 1390Mild conditions, high selectivity
One-pot oxidation/α-ketone arylationJ. Org. Chem. 2011, 76, 1390Streamlined synthetic approach
Buchwald-Hartwig aminationJ. Am. Chem. Soc. 2006, 128, 4101Room temperature reactivity
α-Arylation of propiophenoneOrg. Lett. 2002, 4, 4053Efficient ketone functionalization
Arylamination in alkaloid synthesisSynlett 2003, 12, 1871Application in total synthesis
Dehalogenation reactionsJ. Org. Chem. 2004, 69, 3173Selective transformations
Suzuki-Miyaura couplingJ. Am. Chem. Soc. 2006, 128, 4101Broad substrate scope

Comparative Analysis with Related Catalysts

CX21 belongs to a family of palladium-NHC complexes that have revolutionized homogeneous catalysis. When compared to related catalysts, CX21 offers distinct advantages in certain applications while maintaining similar core reactivity patterns.

The related compound CX32 (Chlorophenylallyl[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene]palladium(II)), with CAS number 884879-24-7, shares similar applications but features a saturated NHC backbone and a different allyl ligand . This structural variation results in subtle differences in reactivity and substrate scope. While CX21 contains an imidazol-2-ylidene ligand, CX32 features an imidazolidin-2-ylidene ligand, which affects the electronic properties of the metal center.

Another related catalyst is Pd(PEPPSI)(IPr), which contains the same NHC ligand as CX21 but features pyridine ligands instead of an allyl group . These structural differences create a catalytic system with complementary reactivity patterns, allowing chemists to select the optimal catalyst for specific transformations.

ParameterClassification/Recommendation
Hazard ClassificationsEye Irritant (Category 2), Skin Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)
Target OrgansRespiratory system
Hazard CodesH315, H319, H335
Precautionary CodesP261, P264, P271, P280, P302+P352, P305+P351+P338
Storage Class11 - Combustible Solids
Water Hazard Class (WGK Germany)WGK 3
Personal Protective EquipmentDust mask type N95 (US), eye shields, gloves

Proper handling procedures include working in well-ventilated areas, using appropriate personal protective equipment, and following standard laboratory safety protocols for air-sensitive compounds . While CX21 is relatively air-stable compared to many organometallic catalysts, it should still be stored under inert conditions to maintain optimal catalytic activity.

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